2,7-Dimethyl-10-phenylacridin-9(10H)-one
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Overview
Description
2,7-Dimethyl-10-phenylacridin-9(10H)-one is an organic compound with the molecular formula C21H17NO. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenyl group attached to the acridine core, along with two methyl groups at positions 2 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-10-phenylacridin-9(10H)-one typically involves the condensation of appropriate aromatic amines with aldehydes or ketones, followed by cyclization. One common method involves the reaction of 2,7-dimethylaniline with benzaldehyde under acidic conditions to form the intermediate Schiff base, which then undergoes cyclization to yield the desired acridinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-10-phenylacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acridinone to its corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Dimethyl-10-phenylacridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-10-phenylacridin-9(10H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting the replication and transcription processes. This intercalation can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of the acridine family, known for its wide range of applications.
9-Phenylacridine: Similar in structure but lacks the methyl groups at positions 2 and 7.
2,7-Dimethylacridine: Lacks the phenyl group at position 10.
Uniqueness
2,7-Dimethyl-10-phenylacridin-9(10H)-one is unique due to the presence of both the phenyl group and the methyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H17NO |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2,7-dimethyl-10-phenylacridin-9-one |
InChI |
InChI=1S/C21H17NO/c1-14-8-10-19-17(12-14)21(23)18-13-15(2)9-11-20(18)22(19)16-6-4-3-5-7-16/h3-13H,1-2H3 |
InChI Key |
ZFGJBTQJOSUQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C(C2=O)C=C(C=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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